molecular formula C17H22N2O2 B2855601 N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide CAS No. 1935802-92-8

N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide

Cat. No.: B2855601
CAS No.: 1935802-92-8
M. Wt: 286.375
InChI Key: SIBNNPGIBKCJMB-UHFFFAOYSA-N
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Description

N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a but-2-ynamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which is then functionalized with a benzyl group and a hydroxymethyl groupSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The but-2-ynamide moiety can be reduced to form a but-2-enamide or but-2-amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the but-2-ynamide moiety can produce a corresponding amine.

Scientific Research Applications

N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide can be compared with other similar compounds, such as:

    N’- (2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide: Known for its VEGFR-2 inhibitory activity.

    Piperidine derivatives: Commonly used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-6-17(21)18-16-12-19(10-9-15(16)13-20)11-14-7-4-3-5-8-14/h3-5,7-8,15-16,20H,9-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBNNPGIBKCJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CN(CCC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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